Basiliskamide B
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Overview
Description
Basiliskamide B is a natural product found in Brevibacillus laterosporus with data available.
Scientific Research Applications
Antifungal Properties
Basiliskamide B, along with basiliskamide A, has been identified for its potent in vitro anti-Candida activity. This was discovered in a study where these metabolites were produced by Bacillus laterosporus, isolated from coastal waters off Papua New Guinea (Barsby, Kelly, & Andersen, 2002).
Synthesis and Medicinal Chemistry
The chemical synthesis of this compound is a significant area of research, contributing to the understanding of its structure and potential therapeutic applications. The first enantioselective synthesis, revealing its potential activity against Candida albicans and Aspergillus fumigatus, was achieved, demonstrating the viability of synthesizing this compound for further research (Lipomi, Langille, & Panek, 2004). Additionally, studies have developed various synthetic routes for this compound, including a total synthesis approach (Dias & Gonçalves, 2008) and a stereoselective synthesis via Prins cyclisation (Yadav, Rao, Reddy, & Prasad, 2008).
Genomic and Metabolomic Insights
Research on the genomic and metabolomic diversity of bacteria, like Brevibacillus laterosporus, has revealed the potential for these organisms to produce basiliskamides A and B. This points to the possibility of harnessing microbial sources for the production of these compounds, which could have implications for drug discovery and development (Theodore et al., 2014).
properties
Molecular Formula |
C23H31NO4 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[(3R,4S,5S,6R,8E,10Z)-12-amino-4-hydroxy-3,5-dimethyl-12-oxododeca-8,10-dien-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H31NO4/c1-4-17(2)23(27)18(3)20(13-9-6-10-14-21(24)25)28-22(26)16-15-19-11-7-5-8-12-19/h5-12,14-18,20,23,27H,4,13H2,1-3H3,(H2,24,25)/b9-6+,14-10-,16-15+/t17-,18-,20-,23+/m1/s1 |
InChI Key |
HCZNVGHFFHRIFM-HXKCHMFGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]([C@H](C)[C@@H](C/C=C/C=C\C(=O)N)OC(=O)/C=C/C1=CC=CC=C1)O |
Canonical SMILES |
CCC(C)C(C(C)C(CC=CC=CC(=O)N)OC(=O)C=CC1=CC=CC=C1)O |
synonyms |
basiliskamide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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